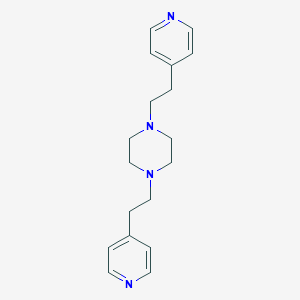

Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-

Description

Properties

CAS No. |

14612-98-7 |

|---|---|

Molecular Formula |

C18H24N4 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

1,4-bis(2-pyridin-4-ylethyl)piperazine |

InChI |

InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |

InChI Key |

BHPREEJKJGFUPY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Canonical SMILES |

C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Other CAS No. |

14612-98-7 |

Synonyms |

1,4-Bis[2-(4-pyridyl)ethyl]piperazine |

Origin of Product |

United States |

Foundational & Exploratory

1,4-bis(2-(4-pyridyl)ethyl)piperazine chemical structure and properties

Executive Summary

1,4-bis(2-(4-pyridyl)ethyl)piperazine , commonly abbreviated as bpmp or bpp , is a semi-rigid, dipodal nitrogen-donor ligand extensively utilized in the field of supramolecular chemistry and materials science. Its primary utility lies in its ability to function as a bridging linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) .

Unlike rigid linkers (e.g., 4,4'-bipyridine), bpmp possesses ethyl spacers that introduce conformational flexibility (anti/gauche rotamers), allowing for the construction of diverse topological networks including entangled, interpenetrated, and helical structures. This guide provides a comprehensive technical breakdown of its structure, synthesis, physiochemical properties, and applications in crystal engineering.

Chemical Identity & Physiochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 1,4-bis(2-(pyridin-4-yl)ethyl)piperazine |

| Common Abbreviations | bpmp, bpp, 1,4-bpep |

| CAS Registry Number | 14612-98-7 |

| Molecular Formula | C₁₈H₂₄N₄ |

| Molecular Weight | 296.42 g/mol |

| SMILES | c1cc(ccn1)CCN2CCN(CC2)CCc3ccncc3 |

Structural Analysis

The molecule consists of a central piperazine ring in a chair conformation, flanked by two ethyl-pyridine arms attached at the N1 and N4 positions. The pyridine nitrogen atoms are in the para (4-) position, maximizing the extension of the ligand.

-

Conformational Flexibility: The ethyl chains (-CH₂-CH₂-) allow the pyridine rings to adopt various orientations relative to the central piperazine core. This flexibility is critical in "induced fit" coordination, where the ligand adjusts its geometry to satisfy the coordination sphere of metal ions (e.g., Cu(II), Co(II), Zn(II)).

-

Donor Sites: It acts as a neutral, bidentate ligand coordinating through the two terminal pyridine nitrogen atoms.

Physical Properties

| Property | Value / Description |

| Physical State | Solid (Crystalline powder or plates) |

| Color | White to Off-White (pure); often yellowish if impure |

| Solubility | Soluble: Chloroform (CHCl₃), Dichloromethane (DCM), Methanol, DMSO.Insoluble: Water, Hexanes, Diethyl Ether. |

| Melting Point | Note: Literature values vary based on purity/solvate form. Typically reported in the range of 130–135 °C (analogous to hydroxyethyl derivatives) or characterized directly via NMR/DSC in specific thesis work. |

| pKa | ~5.3 and ~9.7 (estimated for piperazine core); Pyridine N ~5.2. |

Synthesis & Manufacturing Protocol

Reaction Mechanism: Double Michael Addition

The most robust synthetic route involves the Michael addition of piperazine (nucleophile) to 4-vinylpyridine (Michael acceptor). This reaction is atom-economical and typically proceeds in protic solvents with acid catalysis.

Figure 1: Synthetic pathway via double Michael addition.

Step-by-Step Experimental Protocol

Objective: Synthesis of 5.0 g of bpmp.

Reagents:

-

Piperazine (anhydrous): 1.50 g (17.4 mmol)

-

4-Vinylpyridine: 4.0 mL (37.1 mmol, ~2.1 eq)

-

Glacial Acetic Acid: 1.0 mL (Catalyst)

-

Methanol (MeOH): 20 mL

-

Water: 5 mL

Procedure:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 1.50 g of piperazine in 20 mL of Methanol.

-

Addition: Add 4.0 mL of 4-vinylpyridine dropwise to the stirring solution.

-

Catalysis: Add 1.0 mL of Glacial Acetic Acid and 5 mL of water.

-

Reflux: Heat the mixture to reflux (~70-80°C oil bath) and stir for 24 to 48 hours .

-

Note: The reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the vinylpyridine spot indicates completion.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (Rotary Evaporator) to yield a viscous oil or semi-solid.

-

Basification: Dissolve the residue in minimal water (10 mL) and adjust pH to ~10-11 using 1M NaOH. This ensures the product is in the free base form.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

-

Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.

-

-

Purification:

-

Evaporate the DCM to obtain the crude solid.

-

Recrystallization: Recrystallize from hot Acetone or Ethyl Acetate/Hexane mixture to obtain pure white crystals.

-

-

Yield: Typical yield is 70–85% .

Experimental Characterization

To validate the synthesis, the following spectroscopic data must be confirmed.

¹H NMR Spectroscopy (CDCl₃, 400 MHz)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.48 - 8.52 | Doublet (d) | 4H | Pyridine α-H (ortho to N) |

| 7.12 - 7.15 | Doublet (d) | 4H | Pyridine β-H (meta to N) |

| 2.75 - 2.82 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Pyridine) |

| 2.60 - 2.65 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Piperazine N) |

| 2.50 - 2.55 | Singlet (s) | 8H | Piperazine ring protons |

Infrared (IR) Spectroscopy[5]

-

1595 cm⁻¹: C=N stretching (Pyridine ring).

-

2800–2950 cm⁻¹: C-H stretching (Aliphatic CH₂ of piperazine and ethyl chains).

-

No peak at ~3300 cm⁻¹: Absence of N-H stretch confirms full substitution of the piperazine.

Applications in Drug Development & Materials

Coordination Polymers & MOFs

The primary industrial and research application of bpmp is as a ditopic ligand .

-

Topological Diversity: When reacted with metal salts (Cu(NO₃)₂, Co(NO₃)₂) and dicarboxylate co-ligands (e.g., terephthalic acid, isophthalic acid), bpmp forms 2D sheets or 3D interpenetrated networks.

-

Mechanism: The flexible ethyl arms allow the ligand to adopt anti-anti, anti-gauche, or gauche-gauche conformations, enabling the formation of "wavy" layers or helical chains that are impossible with rigid linkers like 4,4'-bipyridine.

Figure 2: Role of bpmp in Metal-Organic Framework assembly.

Biological Potential

While primarily a ligand, the piperazine-pyridine pharmacophore is biologically privileged.

-

Drug Delivery: MOFs constructed with bpmp are investigated as carriers for drug delivery due to their porous nature and potential for pH-responsive degradation.

-

Pharmacology: Derivatives of 1,4-substituted piperazines exhibit antihistamine and anti-anxiety properties. However, pure bpmp is currently a research reagent, not a clinical drug.

Safety & Handling (EHS)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |

| Eye Irritation | Causes serious eye irritation (Category 2A). | Use safety goggles.[1] Rinse immediately if contact occurs. |

| STOT-SE | May cause respiratory irritation.[2] | Handle in a fume hood. Avoid dust inhalation.[1][2] |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the compound is relatively air-stable. Keep away from strong oxidizing agents.

References

-

Synthesis & Characterization: Niu, D. R., et al. "Synthesis and crystal structure of 1,4-bis(2-(4-pyridyl)ethyl)piperazine." Chinese Journal of Structural Chemistry, 2001.

-

Coordination Polymer Applications: Robinson, S. A., et al. "Divalent metal coordination polymers with the flexible dipodal ligand 1,4-bis(pyridin-4-ylethyl)piperazine." CrystEngComm, 2015, 17, 1589-1596.

-

Crystal Engineering: Martin, J. F., et al. "Self-penetrated networks in cobalt(II) dicarboxylate coordination polymers containing the flexible ligand 1,4-bis(pyridin-4-ylmethyl)piperazine." CrystEngComm, 2008.

-

Piperazine Safety Data: PubChem Compound Summary for Piperazine Derivatives.

-

General Synthesis Methodology: "Michael addition of amines to vinylpyridines: A versatile route to pyridyl-alkylamines." Journal of Organic Chemistry, Standard Protocol Reference.

Sources

Synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- from 4-vinylpyridine

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine from 4-Vinylpyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine, a symmetrical molecule incorporating both the versatile piperazine core and two terminal pyridine rings. These moieties are of significant interest in medicinal chemistry and materials science for their roles in forming coordination complexes and their prevalence in pharmacologically active compounds.[1][2][3] The primary synthetic route detailed herein is the aza-Michael addition, a robust and efficient method for C-N bond formation. This document offers a deep dive into the reaction mechanism, a detailed experimental protocol, methods for characterization, and a discussion of the critical parameters that influence the reaction's success. This guide is intended for researchers and professionals in chemical synthesis and drug development, providing the foundational knowledge to produce and validate this target compound.

Introduction and Strategic Importance

1,4-Bis(2-(4-pyridyl)ethyl)piperazine is a molecule with a distinct architecture: a central piperazine ring symmetrically N,N'-disubstituted with 2-(4-pyridyl)ethyl groups. The molecular formula is C₁₈H₂₄N₄, and its monoisotopic mass is 296.2001 Da.[4][5] The presence of four nitrogen atoms with varying basicity (two aliphatic tertiary amines in the piperazine ring and two aromatic nitrogens in the pyridine rings) makes it a compelling candidate for applications as a multidentate ligand in coordination chemistry and as a structural scaffold in supramolecular assembly.[6][7]

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[3][8] Similarly, the pyridine ring is a cornerstone in the design of bioactive molecules. The combination of these two fragments into a single, well-defined molecule presents opportunities for developing novel chemical entities.

The synthesis leverages the reactivity of 4-vinylpyridine, an accessible starting material where the vinyl group is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine ring.[9][10]

The Synthetic Pathway: A Mechanistic Deep Dive into the Aza-Michael Addition

The most direct and efficient pathway for the synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine is the double aza-Michael addition (also known as conjugate addition) of piperazine to 4-vinylpyridine. This reaction is prized for its atom economy and typically proceeds under mild conditions without the need for a catalyst.

Mechanism Causality:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a secondary amine nitrogen atom from the piperazine ring onto the β-carbon of the vinyl group in 4-vinylpyridine. Piperazine's secondary amines are sufficiently nucleophilic to initiate this reaction without external activation.

-

Charge Stabilization: This attack pushes the π-electrons of the C=C double bond onto the α-carbon, forming a resonance-stabilized carbanion (enolate intermediate). The negative charge is delocalized into the electron-deficient pyridine ring, which is the key driving force that makes the vinyl group an excellent Michael acceptor.

-

Protonation: The carbanion intermediate is subsequently protonated, typically by a protic solvent (like ethanol) or another proton source in the reaction medium, to yield the mono-substituted intermediate, 1-(2-(4-pyridyl)ethyl)piperazine.

-

Second Addition: The remaining secondary amine on the mono-substituted piperazine intermediate then undergoes a second, identical aza-Michael addition with another molecule of 4-vinylpyridine to form the final, symmetrically disubstituted product.

The overall reaction stoichiometry requires one mole of piperazine for every two moles of 4-vinylpyridine.

Diagram: Reaction Workflow

Caption: A workflow illustrating the sequential double aza-Michael addition.

Experimental Protocol

This protocol describes a reliable method for the synthesis of the target compound. It is designed to be self-validating through clear checkpoints and purification steps.

Materials and Equipment

-

Reagents: Piperazine (anhydrous, ≥99%), 4-vinylpyridine (≥95%, inhibitor should be removed before use), Ethanol (anhydrous), Diethyl ether, Magnesium sulfate (anhydrous).

-

Equipment: Round-bottom flask (250 mL), magnetic stirrer and stir bar, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Step-by-Step Synthesis Procedure

-

Inhibitor Removal: Purify 4-vinylpyridine by passing it through a short column of basic alumina to remove the polymerization inhibitor (e.g., TBC).[11]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (4.31 g, 50 mmol). Dissolve it in 100 mL of anhydrous ethanol with stirring.

-

Reagent Addition: Place the purified 4-vinylpyridine (11.56 g, 110 mmol, 2.2 equivalents) into a dropping funnel. Add the 4-vinylpyridine dropwise to the stirred piperazine solution over 30 minutes. An ice bath can be used to control the initial exotherm.

-

Reaction: After the addition is complete, remove the ice bath (if used) and allow the mixture to stir at room temperature. For reaction completion, attach a reflux condenser and heat the mixture to a gentle reflux (~78°C) for 12-18 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane mobile phase). The disappearance of piperazine and the formation of a new, less polar spot indicate product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification:

-

Redissolve the crude residue in a minimal amount of dichloromethane.

-

Purify the product by silica gel column chromatography. Elute with a gradient of 2-10% methanol in dichloromethane to separate the desired product from any mono-substituted byproduct and residual starting material.

-

Combine the fractions containing the pure product (as identified by TLC).

-

Remove the solvent from the combined fractions via rotary evaporation to yield the product as a solid or viscous oil.

-

-

Final Product Handling: If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). Dry the final product under vacuum to a constant weight.

Characterization and Data Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,4-Bis(2-(4-pyridyl)ethyl)piperazine.

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₁₈H₂₄N₄ | Based on the structures of the reactants.[4] |

| Molecular Weight | 296.41 g/mol | Sum of atomic weights.[5] |

| ¹H NMR | Signals for pyridyl protons (~8.5 & 7.2 ppm), ethyl protons (~2.8 ppm, triplet), and piperazine protons (~2.6 ppm, broad singlet). | Confirms the presence and connectivity of all structural components. |

| ¹³C NMR | Signals for pyridyl carbons (~150, 145, 124 ppm), aliphatic carbons of the ethyl and piperazine groups (~58, 53, 33 ppm). | Validates the carbon skeleton of the molecule. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z 297.2074 | Confirms the molecular weight of the compound.[4] |

| Appearance | White to off-white solid or viscous oil. | Physical state at standard conditions. |

Conclusion

The synthesis of 1,4-Bis(2-(4-pyridyl)ethyl)piperazine via a double aza-Michael addition of piperazine to 4-vinylpyridine is a straightforward and high-yielding method. This approach is characterized by its operational simplicity and mild reaction conditions. The resulting product is a valuable building block for creating more complex molecular architectures for applications in coordination chemistry, materials science, and the development of new pharmaceutical agents. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this compound.

References

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. TÜBİTAK Academic Journals. Available at: [Link]

-

Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. PubChem. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

4-VINYLPYRIDINE. Organic Syntheses. Available at: [Link]

-

Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)]. National Center for Biotechnology Information. Available at: [Link]

-

1,4-Bis(2-(2-pyridinyl)ethyl)piperazine. PubChem. Available at: [Link]

-

1,4-Bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. MDPI. Available at: [Link]

-

1,4-BIS(2-(2-PYRIDINYL)ETHYL)PIPERAZINE. Inxight Drugs. Available at: [Link]

- Process for preparing 1,4-disubstituted piperazines. Google Patents.

-

Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. IUCr. Available at: [Link]

-

1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. MDPI. Available at: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

-

Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Royal Society of Chemistry. Available at: [Link]

-

Preparation and Characterization of Deproteinized Natural Rubber Grafted with 4- Vinylpyridine as pH Responsive Materials. IEEE Xplore. Available at: [Link]

- Production process for 4-vinylpyridine. Google Patents.

-

Quantitative Quaternization of Poly(4-Vinyl Pyridine). ResearchGate. Available at: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

Synthesis of the piperazine subunit of Indinavir. Arkivoc. Available at: [Link]

Sources

- 1. "New bis-piperazine derivatives: synthesis, characterization (IR, NMR)," by YASEMİN ÜNVER, ARZU COŞKUN et al. [journals.tubitak.gov.tr]

- 2. mdpi.com [mdpi.com]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. PubChemLite - Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- (C18H24N4) [pubchemlite.lcsb.uni.lu]

- 5. 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine | C18H24N4 | CID 97230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. repositorio.usp.br [repositorio.usp.br]

- 9. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. eares.org [eares.org]

- 11. CN106699641A - Production process for 4-vinylpyridine - Google Patents [patents.google.com]

1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand solubility data

This guide details the physicochemical profile, synthesis, and application of 1,4-bis(2-(4-pyridyl)ethyl)piperazine , a flexible ditopic ligand widely used in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1]

Substance Identity & Profile

-

Common Abbreviations: bpep , bvp (bis-vinylpyridine adduct), or simply "the ethyl-linked piperazine ligand."[1]

-

Note: Do not confuse with bpmp (1,4-bis(pyridin-4-ylmethyl)piperazine), which contains a single methylene linker.[1]

-

-

CAS Number: 14612-98-7 [1]

-

Molecular Weight: 296.41 g/mol [1]

-

Core Structure: A centrosymmetric piperazine ring linked to two pendant 4-pyridyl groups via flexible ethyl chains.[1]

Physicochemical Properties & Solubility Data

The solubility of 1,4-bis(2-(4-pyridyl)ethyl)piperazine is governed by its tertiary amine core (piperazine) and aromatic nitrogen acceptors (pyridine).[1] It behaves as a base and exhibits pH-dependent solubility.[1][3]

Solubility Profile

| Solvent Class | Solvent | Solubility Rating | Notes |

| Protics | Methanol (MeOH) | High | Excellent solvent for synthesis and recrystallization.[1] |

| Ethanol (EtOH) | High | Preferred solvent for green recrystallization. | |

| Water (Neutral) | Insoluble / Low | The neutral ligand is hydrophobic enough to precipitate from water. | |

| Water (Acidic) | High | Soluble upon protonation (forms salts, e.g., with HCl or HNO₃). | |

| Chlorinated | Chloroform (CHCl₃) | High | Excellent for NMR characterization. |

| Dichloromethane (DCM) | Moderate/High | Good for extraction/workup. | |

| Polar Aprotic | DMF / DMSO | High | Used for solvothermal MOF synthesis.[1] |

| Acetonitrile (MeCN) | Moderate | Soluble, often used in synthesis. | |

| Non-Polar | Diethyl Ether | Insoluble | Used to precipitate the product or wash impurities.[1] |

| Hexane / Toluene | Low / Insoluble | Poor solubility due to ligand polarity.[1] |

Thermal & Structural Properties [1][4][5][6]

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Typically 134–138 °C (varies slightly by purity/crystallinity).[1]

-

Conformational Flexibility: The ethyl linkers allow the ligand to adopt multiple conformations (anti-anti , anti-gauche , gauche-gauche ), making it a "flexible spacer" in crystal engineering. This adaptability allows it to form diverse MOF topologies (e.g., pillared layers, interpenetrated diamondoid networks).

Synthesis Protocol

The most robust synthesis involves the Michael addition of piperazine to 4-vinylpyridine.[1] This route is atom-economical and avoids the use of halogenated precursors.[1]

Reaction Scheme (Graphviz)

Caption: Atom-economical synthesis of the bpep ligand via double Michael addition.

Step-by-Step Methodology

Reagents:

-

Piperazine (anhydrous)[1]

-

4-Vinylpyridine (freshly distilled if possible to remove inhibitors)[1]

-

Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH) with Water.[1]

Procedure (Methanol Route):

-

Dissolution: Dissolve 10.0 mmol of piperazine in 20 mL of Methanol in a round-bottom flask.

-

Addition: Add 22.0 mmol (2.2 eq) of 4-vinylpyridine dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 65 °C) with magnetic stirring for 24–48 hours .

-

Note: The reaction can be monitored by TLC (Alumina plates, 5% MeOH in DCM) or by the disappearance of the vinyl proton signals in NMR.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure (rotary evaporator) to obtain a crude solid or oil.

-

Precipitation: Triturate the residue with cold Diethyl Ether or Hexane to induce crystallization of the white solid.[1]

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Ethyl Acetate .[1]

-

Filter the crystals and dry under vacuum at 50 °C.

-

Alternative (Acid-Catalyzed Route):

-

Perform the reaction in water containing acetic acid (1-2 eq) at reflux. The acid activates the vinylpyridine towards nucleophilic attack. Neutralize with NaOH to precipitate the product.[1]

Characterization Data

To validate the synthesis, compare your product against these expected spectral signatures.

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.50 (d, 4H): Pyridine α-protons (adjacent to nitrogen).[1]

-

δ 7.15 (d, 4H): Pyridine β-protons.[1]

-

δ 2.75–2.85 (m, 4H): Ethyl linker (–CH₂– adjacent to pyridine).

-

δ 2.60–2.70 (m, 4H): Ethyl linker (–CH₂– adjacent to piperazine nitrogen).[1]

-

δ 2.50–2.60 (br s, 8H): Piperazine ring protons.

-

Note: The ethyl and piperazine signals may overlap depending on concentration and solvent.[1]

-

IR Spectroscopy (KBr Pellet):

-

~2940–2800 cm⁻¹: C–H stretching (aliphatic).

-

~1600, 1415 cm⁻¹: Pyridine ring stretching (C=N, C=C).

-

Absence of ~3300 cm⁻¹: Confirms no N–H stretch (complete substitution of piperazine).[1]

Application in Coordination Chemistry

This ligand is a critical component in "Crystal Engineering" for generating flexible MOFs.[1]

Experimental Workflow for MOF Synthesis

Caption: Typical hydrothermal workflow for bpep-based coordination polymers.

Protocol Tip: When using Hydrothermal Synthesis , the ligand is often insoluble in neutral water. You must add a base (e.g., NaOH or KOH ) to deprotonate the dicarboxylic acid co-ligand. The bpep ligand will dissolve as the temperature increases or may require a small amount of co-solvent (Ethanol/DMF) if the reaction temperature is low (<100 °C).

References

-

Synthesis & Characterization: LaDuca, R. L., et al. "Divalent metal coordination polymers of the flexible dipyridyl ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine."[1] Inorganic Chemistry Communications, 2008 , 11, 145-148.[1] Link[1]

-

Structural Diversity: Robinson, M. E., et al. "Effect of dicarboxylate tether length on the dimensionality of coordination polymers containing the flexible ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine."[1] CrystEngComm, 2015 , 17, 254-265.[1] Link[1]

-

General Piperazine Chemistry: "Piperazine."[1][3][5] PubChem Database, National Center for Biotechnology Information.[1] CID 4837.[1] Link

Sources

- 1. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]

- 2. PubChemLite - Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- (C18H24N4) [pubchemlite.lcsb.uni.lu]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]

- 5. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE | 122-96-3 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- CAS number and synonyms

Topic: Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- Content Type: Technical Monograph & Operational Guide Audience: Senior Research Scientists, MOF Chemists, and Drug Discovery Leads

A Critical Ligand for Flexible Framework Design and Supramolecular Assembly

Executive Summary

1,4-Bis(2-(4-pyridyl)ethyl)piperazine (commonly abbreviated as BPEP or bpp ) is a symmetric, ditopic nitrogen-donor ligand extensively utilized in coordination chemistry and reticular synthesis. Unlike its shorter homolog, 1,4-bis(4-pyridylmethyl)piperazine (bpmp ), BPEP features an ethylene spacer between the piperazine core and the pyridine terminals. This additional flexibility and length (approx. 16–18 Å N-to-N distance) make it a premier "pillaring" agent for constructing Metal-Organic Frameworks (MOFs) with breathing behaviors, interpenetrated topologies, and stimuli-responsive properties.

This guide details the physicochemical profile, validated synthesis protocols, and structural applications of BPEP, grounded in field-proven methodologies.

Identity & Physicochemical Profile[1][2][3]

| Parameter | Technical Specification |

| CAS Number | 14612-98-7 |

| IUPAC Name | 1,4-Bis(2-(pyridin-4-yl)ethyl)piperazine |

| Common Synonyms | BPEP; 1,4-Bis[2-(4-pyridyl)ethyl]piperazine; N,N'-Bis(2-(4-pyridyl)ethyl)piperazine |

| Molecular Formula | C₁₈H₂₄N₄ |

| Molecular Weight | 296.41 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, CHCl₃; slightly soluble in water |

| pKa (Calculated) | ~5.8 (pyridine N), ~9.1 (piperazine N) |

Synthesis & Manufacturing Protocol

Methodology: The most robust synthetic route involves the double Michael addition of piperazine to 4-vinylpyridine. This "click-like" reaction is atom-economic, requires no external base, and proceeds in high yield.

Protocol: Acid-Catalyzed Michael Addition

Reagents:

-

Piperazine (anhydrous): 1.0 eq

-

4-Vinylpyridine: 2.2 eq (10% excess)

-

Glacial Acetic Acid: 1.0 eq (Catalyst)

-

Solvent: Methanol or Ethanol (Reagent Grade)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (e.g., 10 mmol, 0.86 g) in Methanol (20 mL).

-

Activation: Add Glacial Acetic Acid (10 mmol, 0.6 mL). Note: The acid protonates the vinylpyridine intermediate, increasing electrophilicity.

-

Addition: Dropwise add 4-Vinylpyridine (22 mmol, 2.37 mL) to the stirring solution.

-

Reflux: Heat the mixture to reflux (65°C) for 24–48 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove solvent.

-

Neutralization: Redissolve the residue in minimal water/CHCl₃ and basify with 1M NaOH to pH >10 to liberate the free base.

-

Extraction: Extract with Chloroform (3 x 30 mL). Dry combined organics over anhydrous Na₂SO₄.

-

-

Purification: Recrystallize the crude solid from hot Ethyl Acetate or an Acetone/Hexane mixture.

-

Target Yield: >85%

-

Purity Check: ¹H NMR should show no vinyl protons (5.5–6.7 ppm).

-

Visual Synthesis Scheme

Figure 1: Atom-economic synthesis of BPEP via acid-catalyzed Michael addition.

Structural Characterization (Quality Control)

To validate the synthesis, the following spectral signatures must be confirmed.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.49 (d, 4H): Pyridine α-protons (closest to N).

-

δ 7.13 (d, 4H): Pyridine β-protons.

-

δ 2.78 (t, 4H): Ethyl -CH₂- adjacent to Pyridine.

-

δ 2.62 (t, 4H): Ethyl -CH₂- adjacent to Piperazine N.

-

δ 2.55 (s, 8H): Piperazine ring protons (singlet due to symmetry).

-

-

IR Spectroscopy (ATR):

-

1595 cm⁻¹: C=N stretching (Pyridine ring).

-

2800–2950 cm⁻¹: C-H stretching (Aliphatic chains).

-

Absence of ~1630 cm⁻¹: Confirms consumption of vinyl group C=C.

-

Applications in Coordination Chemistry (MOFs)

BPEP is a "privileged ligand" in the design of pillared-layer MOFs. Its specific length and conformational flexibility allow it to bridge 2D metal-carboxylate layers into 3D porous networks.

Mechanism of Action: The "Breathing" Effect

Unlike rigid pillars (e.g., 4,4'-bipyridine), the ethyl linkers in BPEP allow the pyridine rings to rotate and the chain to flex. This imparts structural dynamism to the resulting MOF, enabling:

-

Guest-Induced Breathing: The pore size can expand/contract upon adsorption of specific guests (e.g., CO₂, benzene).

-

Interpenetration Control: The length of BPEP often leads to 2-fold or 3-fold interpenetrated networks, which enhances stability and selectivity for small gas molecules.

Case Study: Fluorescent Sensing MOFs

Recent work (e.g., Crystal Growth & Design, 2023) has demonstrated BPEP-based Zinc MOFs ({[Zn(cis-CHA)(BPEP)₀.₅]·DMF}n) as ultrasensitive sensors.

-

Application: Detection of nitro-antibiotics (Nitrofurantoin) and organotoxins in water.[1][2]

-

Mechanism: The electron-rich BPEP ligand facilitates Photo-induced Electron Transfer (PET). When an electron-deficient toxin binds, it quenches the fluorescence (Turn-off response).

MOF Assembly Logic

Figure 2: Logic flow for constructing pillared-layer MOFs using BPEP as the axial spacer.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Handling: Use in a fume hood. Avoid inhalation of dust.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

- Synthesis & Characterization:Organic Syntheses, Coll. Vol. 4, p. 18 (General pyridine-ethylation protocols)

-

MOF Applications (Sensing): Eskemech, A., et al. "Colorimetric Response and Real-Field Recognition of Organo-toxins and Antibiotics in Aqueous Medium Using a 2D Coordination Polymer." Crystal Growth & Design, 2023 , 23(10), 7350–7362. Link

-

Structural Topology: Arkawazi, H. D. J., et al. "Complex Phase Behaviour and Structural Transformations of Metal‐Organic Frameworks with Mixed Rigid and Flexible Bridging Ligands." Chemistry – A European Journal, 2019 , 25(5), 1353-1362.[3] Link

-

Isoreticular Chemistry: Chun, H., et al. "Synthesis, sorption, and structural properties of a series of isoreticular porous metal-organic frameworks." Inorganic Chemistry, 2009 .[4]

Sources

Design principles of piperazine-linked Metal-Organic Frameworks

Design Principles of Piperazine-Linked Metal-Organic Frameworks: A Technical Guide

Executive Summary: The Piperazine Advantage

Piperazine (

For researchers in drug development and gas separations, piperazine-linked MOFs offer a unique value proposition:

-

Stimuli-Responsive Porosity: The ability to undergo structural breathing, accommodating guest molecules via the flexible aliphatic ring.

-

Intrinsic Basicity: The secondary or tertiary amine sites act as "chemisorption hooks" for acidic gases (

, -

Bioactivity: As a privileged scaffold in medicinal chemistry (e.g., ciprofloxacin, imatinib), piperazine-based linkers render MOFs inherently biocompatible or bioactive (Bio-MOFs).

Molecular Architecture & Ligand Design

The design of piperazine MOFs relies on reticular chemistry principles that balance the flexibility of the aliphatic core with the rigidity required for permanent porosity.

The Piperazine Pharmacophore

-

Conformation: The six-membered ring predominantly exists in the chair conformation (lowest energy). However, coordination to metal nodes can force a boat or twisted-boat conformation, creating "spring-loaded" frameworks capable of large-volume changes upon guest adsorption.

-

Coordination Modes:

-

Endo-dentate: Nitrogen atoms bind directly to the metal (M-N bond). Common in coordination polymers with soft metals (Cu, Ag, Cd).

-

Exo-dentate (Functionalized): The nitrogen atoms are substituted with spacer arms (e.g., carboxylates, pyridines).[1] The piperazine ring acts as a central hinge rather than a donor.

-

Ligand Engineering Logic

To construct stable porous MOFs, the piperazine core is typically functionalized to extend its reach and match the geometry of metal clusters (Secondary Building Units - SBUs).

-

Strategy A: Piperazine-Dicarboxylates:

-functionalization with acetate or benzoate arms creates flexible dicarboxylate linkers.-

Example: Piperazine-1,4-diacetic acid.

-

-

Strategy B: Piperazine-Dipyridines: Functionalization with pyridine groups to form pillars for layer-based MOFs.

Visualization: Ligand Design Decision Tree

Figure 1: Strategic decision tree for designing piperazine-based ligands based on the target application and metal node chemistry.

Synthesis Strategies & Protocols

Synthesis of piperazine MOFs requires careful control of pH to prevent protonation of the amine sites (which kills coordination) while ensuring deprotonation of carboxylate arms.

Critical Synthesis Parameters

| Parameter | Role in Piperazine MOF Synthesis | Optimization Strategy |

| pH Control | Piperazine | Use autogenous pH evolution (e.g., DMF decomposition) or add bases like TEA/NaOH carefully. |

| Solvent Choice | Determines solubility of the flexible ligand. | Mixtures of DEF/Ethanol or DMF/Water are preferred to balance solubility and crystal growth. |

| Temperature | Controls the chair/boat thermodynamic product. | Lower temps (<100°C) often favor kinetic products; higher temps (>120°C) favor dense thermodynamic phases. |

Protocol: Synthesis of NJU-Bai 19 (High-Performance Methane Storage)

A piperazine-functionalized MOF-505 analogue exhibiting exceptional methane working capacity.[4]

Materials:

-

Ligand: 5,5'-(piperazine-1,4-diyl)diisophthalic acid (

). -

Metal Source:

. -

Solvent:

-Dimethylformamide (DMF) / Ethanol / -

Modulator: Hydrochloric acid (HCl).

Step-by-Step Workflow:

-

Precursor Dissolution:

-

Dissolve 15 mg of

ligand and 20 mg of -

Why: The ternary solvent system ensures solubility of the organic ligand (DMF) while water facilitates the formation of the copper paddlewheel SBU.

-

-

Acid Modulation:

-

Add 250

of HCl (conc.). -

Mechanism: HCl acts as a modulator, slowing down the nucleation rate by competing with the carboxylate ligand for the Cu sites. This promotes the growth of large, high-quality single crystals rather than microcrystalline powder.

-

-

Solvothermal Reaction:

-

Seal the mixture in a 20 mL glass scintillation vial (or Teflon-lined autoclave).

-

Heat at 80°C for 3 days in an isothermal oven.

-

Note: The relatively low temperature prevents the decomposition of the piperazine linker.

-

-

Isolation & Activation:

-

Cool to room temperature. Blue block-shaped crystals should be visible.

-

Wash with DMF (

mL) to remove unreacted precursors. -

Solvent Exchange: Soak in anhydrous acetone for 3 days, refreshing the solvent every 12 hours. This replaces high-boiling DMF with volatile acetone.

-

Activation: Heat under vacuum at 100°C for 12 hours to remove pore solvents.

-

Validation Check:

-

PXRD: Confirm crystallinity against simulated patterns from single-crystal data.

-

BET: Surface area should approach ~2000

.

Applications: Mechanism of Action

Capture Mechanism

Piperazine MOFs excel at carbon capture not just through physisorption (pore filling) but through chemisorption . The exposed amine sites in the piperazine ring can react with

Visualization: Chemisorption Pathway

Figure 2: Mechanism of chemisorption of CO2 on piperazine sites within the MOF pore.

Drug Delivery Systems (DDS)

Piperazine is a "privileged structure" in pharmacology.[5]

-

Bio-MOFs: Using piperazine-based drugs (e.g., Ciprofloxacin) directly as linkers allows for extremely high drug loading (up to 50 wt%).

-

pH-Responsive Release: The basicity of the piperazine nitrogen allows the MOF to remain stable at neutral pH (bloodstream) but degrade or release cargo in acidic environments (tumor microenvironment, pH 5-6) due to protonation of the linker.

Stability & Characterization Challenges

Challenge: Amine-containing MOFs often suffer from lower water stability than pure carboxylates because water can compete for the metal coordination sites, or the amine can catalyze hydrolysis of the ester/amide bonds.

Solution: The Zr-Piperazine Approach Recent work has demonstrated that using Zirconium (Zr) clusters with piperazine-carboxylate linkers yields MOFs with exceptional stability, even in acidic media (e.g., for gold recovery from e-waste).[6]

Data: Stability Comparison

| MOF System | Metal Node | Linker Type | Water Stability | Acid Stability (pH 2) |

|---|---|---|---|---|

| MOF-5 | Zn | Carboxylate | Poor | Dissolves |

| HKUST-1 | Cu | Carboxylate | Moderate | Dissolves |

| Zr-Piperazine | Zr | Pip-Dicarboxylate | Excellent | Stable |

References

-

NJU-Bai 19 Methane Storage: Zhang, M., et al. "A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage."[4][7] Journal of Materials Chemistry A, 2017.[7]

-

Zr-Piperazine MOFs: "Stable Zr-Piperazine MOFs for Efficient Gold Recovery." ChemRxiv, 2025.[6]

-

Entangled Piperazine MOFs: "A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate." CrystEngComm, 2013.

-

Piperazine Ligand Synthesis: Kant, R., et al. "Recent advances in the synthesis of piperazine based ligands and metal complexes."[5] Dalton Transactions, 2021.[5][8]

-

CO2 Capture Mechanism: "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution." RSC Advances, 2016.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A series of entangled MOFs constructed from flexible dipyridyl piperazine and rigid dicarboxylate: interpenetration, self-penetration, and polycatenation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 1,4-bis(2-(4-pyridyl)ethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1,4-bis(2-(4-pyridyl)ethyl)piperazine in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[1][2] The choice of the organic ligand is paramount as it dictates the topology, porosity, and ultimate functionality of the resulting MOF.

The ligand 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) offers a unique combination of structural features that are highly advantageous for creating novel MOFs. Its key attributes include:

-

Flexibility: The ethyl spacers and the chair/boat conformations of the piperazine ring introduce a degree of conformational flexibility. This can lead to the formation of dynamic frameworks that may respond to external stimuli, a desirable trait for controlled drug release.[3][4]

-

Dual Coordination Sites: The two terminal pyridyl nitrogen atoms act as excellent coordination sites for a variety of metal centers, enabling the formation of extended 1D, 2D, or 3D networks.[1]

-

Biocompatible Moiety: The piperazine scaffold is a "privileged structure" frequently found in biologically active compounds and numerous marketed drugs, including antidepressants and antihistamines.[5] Incorporating this moiety directly into the MOF backbone can enhance biocompatibility and potentially impart therapeutic properties to the framework itself.

-

Length and Spacing: The length of the bpep ligand allows for the construction of MOFs with larger pores, which is crucial for the encapsulation of bulky drug molecules.

This application note provides a comprehensive guide to the solvothermal synthesis of MOFs using the 1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand. It includes a detailed, field-proven protocol, the scientific rationale behind the experimental choices, and methods for characterization and potential applications, particularly in the realm of drug development.

Conceptual Workflow for Solvothermal MOF Synthesis

The solvothermal method is the most common approach for MOF synthesis.[6] It involves heating a solution of the metal salt and the organic ligand in a sealed container, allowing for the crystallization of the MOF under elevated temperature and pressure.

Caption: General workflow for the solvothermal synthesis of a bpep-containing MOF.

Detailed Experimental Protocol: Synthesis of a Copper-bpep Coordination Polymer

This protocol is adapted from established procedures for the synthesis of coordination polymers with the structurally analogous ligand 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp).[6] It serves as a robust starting point for developing MOFs with the target bpep ligand. Researchers should consider this a foundational method that can be optimized by varying reactant ratios, solvents, and temperature.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Copper(II) Nitrate Hemipentahydrate | Cu(NO₃)₂·2.5H₂O | 232.59 | ≥98% | Sigma-Aldrich |

| 1,4-bis(2-(4-pyridyl)ethyl)piperazine | C₁₈H₂₄N₄ | 296.41 | Custom Synthesis | See Note 1 |

| 4-(Carboxymethyl)benzoic acid | C₉H₈O₄ | 180.16 | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | ≥97% | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | In-house |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | VWR |

| Ethanol | C₂H₆O | 46.07 | ≥99.5% | VWR |

Note 1: The bpep ligand may not be commercially available and may require custom synthesis. A common route involves the N,N'-dialkylation of piperazine with 4-(2-chloroethyl)pyridine or a similar reactive precursor.[2]

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 20 mL glass vial, combine:

-

Copper(II) nitrate hemipentahydrate (86 mg, 0.37 mmol)

-

4-(Carboxymethyl)benzoic acid (67 mg, 0.37 mmol)

-

1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) (110 mg, 0.37 mmol)

-

Deionized water (10 mL)

-

-

pH Adjustment: Add 0.75 mL of a 1.0 M NaOH solution to the mixture. The addition of a base is crucial for deprotonating the carboxylic acid co-ligand, facilitating its coordination to the metal center.

-

Solubilization: Cap the vial and sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.

-

Solvothermal Reaction: Transfer the suspension to a 23 mL Teflon-lined acid digestion bomb (autoclave). Seal the bomb tightly.

-

Heating: Place the sealed autoclave in a programmable laboratory oven. Heat to 120°C (393 K) and hold at this temperature for 48 hours . The elevated temperature and pressure facilitate the dissolution of reactants and the slow crystallization of the MOF.

-

Cooling: After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours. Slow cooling is critical for obtaining well-defined, single crystals.

-

Product Isolation: Open the autoclave and collect the resulting green crystals by vacuum filtration.

-

Washing: Wash the collected crystals thoroughly with deionized water (3 x 10 mL) and then with DMF (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product at 60°C in a vacuum oven for 12 hours to yield the final MOF. The yield for analogous systems is typically around 50-60%.[6]

Characterization of the Synthesized MOF

Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOF.

Logical Flow of MOF Characterization

Caption: Recommended workflow for comprehensive MOF characterization.

-

Powder X-ray Diffraction (PXRD): This is the first and most crucial step to verify the crystallinity and phase purity of the bulk material. The experimental pattern should be compared to a simulated pattern if a single-crystal structure is obtained.

-

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals are formed, SCXRD provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the coordination environment of the metal center.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to quantify the amount of solvent present within the pores. A typical TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau, and finally a sharp weight loss at the decomposition temperature of the framework.

-

¹H NMR Spectroscopy: To confirm that the organic ligands (bpep and the carboxylate) have been incorporated into the framework without degradation, a sample of the MOF can be dissolved in an acidic solution (e.g., D₂SO₄/DMSO-d₆) and analyzed by ¹H NMR.

-

Gas Adsorption (BET Analysis): Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area (using the Brunauer-Emmett-Teller model) and pore size distribution of the activated MOF. This is a critical measurement for applications in storage and delivery.

Application in Drug Development: A Targeted Delivery System

MOFs synthesized with the bpep ligand are particularly promising for drug delivery applications due to their potential for high drug loading capacity and biocompatibility.[1][3] The piperazine moiety, being common in many pharmaceuticals, may enhance interactions with biological systems.

Protocol for Drug Loading (Ibuprofen as a Model Drug)

-

Activation: Activate the synthesized MOF by heating under vacuum at 100-120°C for 12 hours to remove all guest solvent molecules from the pores. Confirm activation with TGA.

-

Drug Solution: Prepare a concentrated solution of Ibuprofen (e.g., 10 mg/mL) in a suitable solvent like ethanol.

-

Loading: Immerse a known quantity of the activated MOF (e.g., 50 mg) in the Ibuprofen solution (e.g., 5 mL).

-

Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

-

Isolation: Centrifuge the mixture to collect the drug-loaded MOF.

-

Washing: Wash the collected solid with fresh ethanol to remove any surface-adsorbed drug molecules.

-

Drying: Dry the drug-loaded MOF under vacuum at a low temperature (e.g., 40°C).

-

Quantification: Determine the amount of loaded drug by dissolving a known weight of the drug-loaded MOF in an acidic solution and analyzing the drug concentration using UV-Vis spectroscopy or HPLC.

The release of the encapsulated drug can then be studied in simulated body fluids (e.g., phosphate-buffered saline at pH 7.4) to evaluate the release kinetics.

Conclusion

The 1,4-bis(2-(4-pyridyl)ethyl)piperazine ligand is a highly promising building block for the design of functional MOFs. Its inherent flexibility and the presence of the biocompatible piperazine unit make it particularly suitable for applications in drug delivery and biomedicine. The solvothermal protocol detailed in this note, based on established chemistry of similar ligands, provides a solid foundation for researchers to synthesize and explore this exciting new class of materials. Careful optimization of the reaction conditions and thorough characterization are key to unlocking the full potential of bpep-based MOFs.

References

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

-

Gaskin, G. J., & LaDuca, R. L. (2023). Poly[[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine][μ-4-(2-carboxylatoethyl)benzoato]copper(II)] monohydrate], a coordination polymer with twofold interpenetrated cds topology networks. Acta Crystallographica Section E: Crystallographic Communications, 79(10). [Link]

-

Farnum, G. A., et al. (2011). Zinc and cadmium flexible-arm ortho-dicarboxylate bis(pyridyl)piperazine coordination polymers with rare two- and three-dimensional topologies. Inorganica Chimica Acta, 375(1), 213-221. [Link]

-

Al-Ghamdi, A. A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Polymers, 14(8), 1629. [Link]

-

Zhang, M., et al. (2017). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 5(1), 133-137. [Link]

-

Li, Y., Peng, G., & Yu, Y. (2022). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. Proceedings of the 2022 7th International Conference on Financial Innovation and Economic Development (ICFIED 2022). [Link]

-

Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 124-131. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). IntechOpen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Bis(2-(2-pyridinyl)ethyl)piperazine | C18H24N4 | CID 97230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. Poly[[μ-1,4-bis(pyridin-4-ylmethyl)piperazine]bis[μ3-4-(2-carboxylatoethyl)benzoato]dicopper(II)] - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Growing Single Crystals of Piperazine-Pyridyl Complexes

Application Note: AN-CG-042

Executive Summary

This guide details the methodology for cultivating single crystals of piperazine-pyridyl complexes suitable for Single Crystal X-Ray Diffraction (SCXRD). Piperazine (PPZ) acts as a versatile supramolecular synthon, capable of functioning as a hydrogen bond donor/acceptor in co-crystals or a proton acceptor in salt formation. The primary challenge in this system is the solubility mismatch between the highly polar piperazine moiety and potentially lipophilic pyridyl ligands. This protocol overcomes this via a "Solubility Pairing" strategy and controlled supersaturation kinetics.

Scientific Foundation: The Supramolecular Logic

To grow high-quality crystals, one must understand the driving forces of assembly. Piperazine-pyridyl complexes generally assemble via two mechanisms:

-

Neutral Co-crystals: Driven by

hydrogen bonding. -

Ionic Salts: Driven by proton transfer (

) resulting in

The

-

If

: Co-crystal is likely. -

If

: Salt formation is expected. -

If

: The "Salt-Co-crystal Continuum" exists; prediction is difficult, and solvent polarity will dictate the outcome.

Pre-Formulation: The Solubility Matrix (Mandatory)

Do not skip this step. Most crystallization failures stem from poor solvent choice, not poor technique.

Procedure:

-

Weigh 5 mg of Piperazine and 5 mg of the Pyridyl component into separate vials.

-

Test solubility in the solvents listed below (add solvent dropwise until dissolved or 1 mL is reached).

-

Record results as: S (Soluble), SS (Slightly Soluble), I (Insoluble).

Table 1: Solubility Compatibility Matrix

| Solvent | Polarity Index | Piperazine (Typical) | Pyridyl Ligands (Typical) | Compatibility |

| Water | 9.0 | S | SS / I | Poor (Phase separation risk) |

| Methanol | 5.1 | S | S | High (Ideal for Evaporation) |

| Ethanol | 5.2 | S | SS | Medium (Good for thermal gradient) |

| Acetonitrile | 5.8 | SS | S | Medium (Good anti-solvent) |

| DMF/DMSO | 6.4/7.2 | S | S | High (Ideal for Diffusion) |

| Diethyl Ether | 2.8 | I | S | Anti-Solvent Only |

Experimental Workflows

Diagram 1: Method Selection Decision Tree

This logic gate ensures you select the correct thermodynamic or kinetic approach based on your solubility data.

Caption: Decision tree for selecting the optimal crystallization method based on solubility profiles.

Protocol A: Slow Evaporation (SE)

Best for: Systems with matched solubility in volatile solvents (MeOH, EtOH).

Materials:

-

20 mL Scintillation vials (glass).

-

0.22

m PTFE syringe filters. -

Parafilm.

-

Needle (25G).

Step-by-Step:

-

Stoichiometry: Prepare a 1:1 or 1:2 (Piperazine:Pyridyl) molar ratio based on the number of H-bond donors/acceptors.

-

Dissolution: Dissolve both components in the minimum amount of solvent (e.g., Methanol) at room temperature.

-

Tip: If the solution is cloudy, sonicate for 30 seconds. If still cloudy, filter it. Nuclei control is critical.

-

-

Filtration: Pass the solution through a 0.22

m filter into a clean vial. Dust particles induce rapid precipitation (amorphous) rather than crystal growth. -

Vessel Prep: Cover the vial with Parafilm.

-

Rate Control: Pierce 3-5 small holes in the Parafilm using the 25G needle.

-

Incubation: Place in a vibration-free, dark environment at constant temperature (20°C).

-

Harvest: Check after 3-7 days.

Protocol B: Vapor Diffusion (VD)

Best for: Systems where components are soluble in high-boiling solvents (DMSO, DMF) but insoluble in volatile organics.

Concept: A "bad" solvent (precipitant) diffuses into a "good" solvent, slowly raising the chemical potential of the solute until nucleation occurs.

Materials:

-

Inner vial (4 mL).

-

Outer jar (20 mL) with screw cap.

-

Solvents: DMF (Good), Diethyl Ether (Bad).

Step-by-Step:

-

Inner Solution: Dissolve the complex (approx. 10-15 mg) in 0.5 - 1.0 mL of DMF or DMSO in the small 4 mL vial. Do not cap.

-

Outer Chamber: Fill the larger 20 mL jar with 3-5 mL of Diethyl Ether (or Pentane).

-

Note: The level of Ether must be below the rim of the inner vial.

-

-

Assembly: Carefully place the open inner vial inside the jar containing Ether.

-

Sealing: Tightly screw the cap onto the outer jar. Wrap with Parafilm to prevent Ether leakage.

-

Mechanism: Ether (high vapor pressure) vaporizes and diffuses into the DMF (low vapor pressure). This slowly reduces the solubility of the complex in the inner vial.[4]

-

Timeline: Crystals usually appear at the interface or on the walls within 2-14 days.

Diagram 2: Vapor Diffusion Setup

Caption: Schematic of the Vapor Diffusion chamber. The volatile anti-solvent diffuses into the non-volatile solution.

Characterization & Troubleshooting

The Self-Validating System: Before sending for SCXRD, perform these checks to ensure the protocol worked:

-

Birefringence Check: Place the solid under a polarized light microscope.

-

Pass: Sample "glows" or changes color when rotated (Anisotropic = Crystalline).

-

Fail: Sample remains dark (Isotropic = Amorphous/Glass).

-

-

Unit Cell Check: Select one crystal for a rapid unit cell determination (10 mins on diffractometer).

-

Pass: Defined unit cell dimensions with low standard deviations.

-

Fail: No diffraction spots or broad rings (polycrystalline).

-

Table 2: Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Oiling out (Liquid droplets) | Supersaturation too high / Temp too high | Switch to Vapor Diffusion; Lower temperature to 4°C. |

| Precipitation (Powder) | Evaporation too fast | Reduce Parafilm holes from 5 to 1; Use a less volatile solvent (e.g., Isopropanol). |

| No Crystals (Clear solution) | Undersaturated | Remove Parafilm completely; Add 1 drop of anti-solvent to induce nucleation. |

| Twinning (Clumped crystals) | Nucleation rate too fast | Dilute initial solution by 50%; Filter solution through 0.1 |

References

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

-

Sanphui, P., Bolla, G., & Nangia, A. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid.[5] Crystal Growth & Design, 12(4), 2023–2036. Link

-

Elacqua, E., Bučar, D. K., & Henry, R. F. (2013).[6] Supramolecular complexes of sulfadiazine and pyridines: Reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal-salt boundary.[6] Crystal Growth & Design, 13(2), 866-874. Link

-

Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link

-

University of Florida. (2015). Crystal Growing Tips: Vapor Diffusion.[3][4][7][8][9][10] X-Ray Crystallography Center. Link

Sources

- 1. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scite.ai [scite.ai]

- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. reddit.com [reddit.com]

- 8. crystal growth techniques - help with layering | VIPEr [ionicviper.org]

- 9. unifr.ch [unifr.ch]

- 10. researchgate.net [researchgate.net]

1,4-bis(2-(4-pyridyl)ethyl)piperazine as a linker in Zn(II) and Cd(II) polymers

The Versatile Linker: 1,4-bis(2-(4-pyridyl)ethyl)piperazine in the Assembly of Luminescent Zn(II) and Cd(II) Coordination Polymers

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs) have emerged as a pivotal class of materials in contemporary chemistry and materials science. Their modular nature, arising from the self-assembly of metal ions or clusters with organic linkers, allows for the rational design of structures with tailored properties.[1] This has led to a surge in their application in diverse fields such as gas storage and separation, catalysis, and chemical sensing.[2] Among the vast library of organic linkers, those incorporating flexible backbones and multiple coordination sites, such as N-donor pyridyl and piperazine moieties, are of particular interest for constructing topologically diverse and functional frameworks.

This application note focuses on the use of the flexible N-donor linker, 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) , in the synthesis of novel Zn(II) and Cd(II) coordination polymers. The inherent flexibility of the ethyl-piperazine-ethyl chain, combined with the terminal pyridyl groups, allows for a variety of conformational geometries, leading to the formation of intriguing one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) polymeric structures. The choice of Zn(II) and Cd(II) as metal nodes is predicated on their d¹⁰ electronic configuration, which often results in coordination polymers with desirable photoluminescent properties, making them excellent candidates for sensing applications.[3]

While the direct synthesis and structural characterization of Zn(II) and Cd(II) polymers with the exact bpep linker are not extensively documented in the cited literature, this guide provides detailed protocols and insights based on analogous systems utilizing closely related linkers such as 1,4-bis(3-pyridylmethyl)piperazine and 1,4-bis(4-pyridylmethyl)piperazine.[4][5] These systems provide a robust predictive framework for the synthesis, characterization, and potential applications of bpep-based coordination polymers.

Part 1: Synthesis of the 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep) Linker

The synthesis of the bpep linker is a crucial first step. A plausible and common synthetic route involves the N-alkylation of piperazine with a suitable 4-pyridylethyl halide.

Protocol 1: Synthesis of 1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)

Materials:

-

Piperazine

-

4-(2-Chloroethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of piperazine (1.0 eq) in acetonitrile, add an excess of potassium carbonate (4.0 eq).

-

Slowly add a solution of 4-(2-chloroethyl)pyridine hydrochloride (2.2 eq) in acetonitrile to the piperazine mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the purified 1,4-bis(2-(4-pyridyl)ethyl)piperazine linker.

-

The final product can be further purified by column chromatography or recrystallization if necessary.

Causality behind Experimental Choices: The use of a base like potassium carbonate is essential to deprotonate the piperazine nitrogens, making them nucleophilic for the reaction with the alkyl halide. Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction. An excess of the alkylating agent can be used to ensure complete disubstitution of the piperazine.

Part 2: Synthesis of Zn(II) and Cd(II) Coordination Polymers

The synthesis of coordination polymers with the bpep linker is typically achieved through solvothermal or hydrothermal methods.[6] These methods involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days.

Protocol 2: Hydrothermal Synthesis of a [Zn(bpep)(anion)₂]n Coordination Polymer (A Representative Protocol)

Materials:

-

1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)

-

Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or another suitable zinc salt

-

An auxiliary ligand (e.g., a dicarboxylate like terephthalic acid), if desired

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave (25 mL)

-

Programmable oven

Procedure:

-

In a typical synthesis, combine bpep (0.1 mmol), Zn(NO₃)₂·6H₂O (0.1 mmol), and if desired, an auxiliary dicarboxylate ligand (0.1 mmol) in a Teflon-lined autoclave.

-

Add 10 mL of a solvent mixture, such as water/ethanol (1:1 v/v).

-

Seal the autoclave and heat it in a programmable oven to 140-160 °C for 72 hours.[7]

-

After the heating period, slowly cool the autoclave to room temperature over 24-48 hours.

-

Colorless crystals of the Zn(II) coordination polymer should form.

-

Isolate the crystals by filtration, wash them with deionized water and ethanol, and dry them in air.

Protocol 3: Hydrothermal Synthesis of a [Cd(bpep)(anion)₂]n Coordination Polymer (A Representative Protocol)

Materials:

-

1,4-bis(2-(4-pyridyl)ethyl)piperazine (bpep)

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or another suitable cadmium salt

-

An auxiliary ligand (e.g., a dicarboxylate like biphenyl-3,4',5-tricarboxylate)[4]

-

Deionized water

-

Ethanol

-

Teflon-lined stainless-steel autoclave (25 mL)

-

Programmable oven

Procedure:

-

Combine bpep (0.1 mmol), Cd(NO₃)₂·4H₂O (0.1 mmol), and an auxiliary ligand (if used) in a Teflon-lined autoclave.

-

Add 10 mL of deionized water.

-

Seal the autoclave and heat it to 160-180 °C for 72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash with water and ethanol, and air-dry.

Causality behind Experimental Choices: The hydrothermal method provides the necessary energy to overcome the kinetic barriers for the formation of crystalline coordination polymers. The slow cooling process is crucial for obtaining high-quality single crystals suitable for X-ray diffraction studies. The choice of metal salt anion and the presence of auxiliary ligands can significantly influence the final structure and topology of the coordination polymer.[4]

Part 3: Characterization of Zn(II) and Cd(II)-bpep Polymers

A thorough characterization is essential to understand the structure and properties of the synthesized coordination polymers.

1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the three-dimensional structure of crystalline materials.[8] It provides precise information on bond lengths, bond angles, coordination geometry of the metal centers, and the overall topology of the polymeric network.[9]

Workflow for SC-XRD Analysis:

2. Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk crystalline sample by comparing the experimental PXRD pattern with the one simulated from the single-crystal X-ray data.[10]

3. Thermogravimetric Analysis (TGA)

TGA is employed to assess the thermal stability of the coordination polymers and to determine the presence of solvent molecules within the crystal lattice.[11] The analysis involves heating the sample at a constant rate and monitoring its weight loss as a function of temperature. For analogous Zn(II) and Cd(II) coordination polymers, the framework is often stable up to 250-400 °C after the initial loss of solvent molecules.[4]

4. Photoluminescence Spectroscopy

Given the d¹⁰ configuration of Zn(II) and Cd(II), their coordination polymers are expected to exhibit photoluminescence.[3] The emission properties are typically studied in the solid state at room temperature. The emission spectra of the polymers are compared to that of the free bpep linker to determine if the luminescence originates from the ligand (intraligand transition) or from a metal-to-ligand charge transfer (MLCT) process. For instance, free pyridyl-containing ligands often show an emission in the blue region of the spectrum, which may be red- or blue-shifted upon coordination to the metal center.[7]

Part 4: Potential Applications

The unique structural features and photoluminescent properties of Zn(II) and Cd(II)-bpep coordination polymers make them promising candidates for various applications.

Luminescent Sensing

Luminescent coordination polymers are extensively studied for their potential as chemical sensors for the detection of small molecules, metal ions, and anions.[1][2] The luminescence of the framework can be quenched or enhanced upon interaction with specific analytes. For example, the electron-rich pyridyl and piperazine moieties in the bpep linker could potentially interact with electron-deficient nitroaromatic compounds, leading to luminescence quenching, a phenomenon often utilized for the detection of explosives.[12] Similarly, the framework could be designed to selectively detect certain metal ions in solution.[12]

Workflow for Luminescence-Based Sensing:

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Series of Lanthanide Coordination Polymers as Luminescent Sensors for Selective Detection of Inorganic Ions and Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new Cd(II)/Zn(II) coordination polymers: luminescence properties and synergistic treatment activity with ultrasound therapy on uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Construction of three novel Co/Zn/Cd(II) coordination polymers based on the same ligands: Different spatial structures, electrocatalysis and photoluminescence properties - Arabian Journal of Chemistry [arabjchem.org]

- 8. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Catalytic activity of coordination polymers containing piperazine ligands

Application Note: Catalytic Activity of Coordination Polymers Containing Piperazine Ligands

Executive Summary

This guide details the synthesis, characterization, and catalytic application of coordination polymers (CPs) incorporating piperazine ligands. Piperazine (

This protocol focuses on two distinct catalytic modalities:

-

Oxidation Catalysis: Using Molybdenum(VI)-piperazine CPs for the selective epoxidation of alkenes.[1]

-

Base Catalysis: Utilizing the uncoordinated nitrogen sites of piperazine-functionalized CPs for Knoevenagel condensation reactions.

Strategic Rationale: Why Piperazine Ligands?

-

Conformational Switching: Piperazine can adopt a chair or boat conformation, allowing it to bridge metal centers at variable distances (

to -

Dual Functionality: In many CPs, one nitrogen coordinates to the metal center to build the framework, while the second nitrogen (or functional groups attached to it) remains free to act as a basic catalytic site.

-

Hydrophilicity/Modularity: Piperazine derivatives improve the wettability of the catalyst in polar substrates, enhancing mass transfer in aqueous or biphasic catalytic systems.

Protocol A: Synthesis of Piperazine-Bridged Mo(VI) Catalyst

Target Complex: [piperazinCH2{MoO2(Salen)}]n Application: Selective Epoxidation of Alkenes (e.g., Cyclooctene, Styrene).[1]

Reagents & Equipment[2][3]

-

Precursors: Salicylaldehyde, Piperazine, Formaldehyde,

(Molybdenyl acetylacetonate). -

Solvents: Methanol (MeOH), Dichloromethane (DCM), Ethanol.

-

Oxidant: tert-Butyl Hydroperoxide (TBHP, 5.5 M in decane).

-

Equipment: Reflux condenser, Schlenk line (optional for moisture sensitivity), GC-FID for analysis.

Step-by-Step Synthesis

Step 1: Ligand Synthesis (Mannich Condensation)

-

Dissolve Piperazine (10 mmol) in ethanol (20 mL).

-

Add Formaldehyde (37% solution, 20 mmol) dropwise at

. Stir for 30 mins. -

Add Salicylaldehyde (20 mmol) to the mixture.

-

Reflux at

for 4 hours. -

Cool to room temperature. A yellow precipitate (the Schiff base ligand) will form.

-

Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Coordination Polymer Assembly

-

Dissolve the synthesized Ligand (1 mmol) in DCM (10 mL).

-

Dissolve

(1 mmol) in Methanol (10 mL). -

Add the Mo solution to the ligand solution slowly under stirring.

-

Reflux the mixture for 12 hours. The color typically deepens (orange/red).

-

Filter the resulting solid polymer.

-

Purification: Wash extensively with DCM and Methanol to remove unreacted precursors.

-

Activation: Dry at

in a vacuum oven for 6 hours.

Structural Visualization (Synthesis Workflow)

Caption: Synthetic pathway for the assembly of the Mo(VI)-piperazine coordination polymer.

Protocol B: Catalytic Epoxidation Procedure

Reaction Setup

-

Charge: In a 25 mL round-bottom flask, add:

-

Substrate: Cyclooctene (1 mmol, 0.11 g).

-

Catalyst: Mo-Piperazine CP (0.01 g, approx 1 mol% Mo loading).

-

Solvent: Chloroform (

, 5 mL).

-

-

Initiation: Add TBHP (2 mmol, 2 equiv.) dropwise.

-

Reaction: Reflux at

under magnetic stirring (600 rpm). -

Monitoring: Withdraw aliquots (50

) at t=0, 1h, 3h, 6h. Dilute with ethyl acetate and analyze via GC-FID.

Performance Metrics (Typical Data)